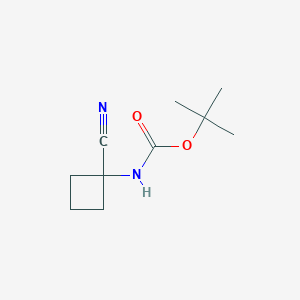
(4-氨基哌啶-1-基)(环戊基)甲酮盐酸盐
描述
“(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride” is a chemical compound with the CAS Number: 565453-24-9 and a molecular weight of 246.78 . It is also known by the IUPAC name 1-(cyclohexylcarbonyl)-4-piperidinamine hydrochloride . The compound is typically in the form of a white to yellow solid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride” include a molecular weight of 232.75 . It is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.
科学研究应用
药物设计与开发
(4-氨基哌啶-1-基)(环戊基)甲酮盐酸盐: 是一种哌啶衍生物,哌啶类化合物在药物化学中起着至关重要的作用。由于哌啶结构的多功能性和生物活性,它们存在于许多药物中。 这种化合物可以作为合成各种药物的构建模块,特别是针对中枢神经系统的药物,因为哌啶环经常存在于具有精神活性性质的分子中 .
杂环化合物的合成
该化合物中的哌啶部分是杂环化学中常见的骨架。研究人员可以利用它合成复杂的多环结构,这些结构在天然产物和药物中普遍存在。 这些结构可以表现出广泛的生物活性,使其成为开发新治疗剂的宝贵工具 .
生物学研究
作为一种含有胺基的化合物,(4-氨基哌啶-1-基)(环戊基)甲酮盐酸盐可用于生物学研究中探测蛋白质相互作用。 胺基可以被标记或修饰,使其能够与特定的蛋白质或酶结合,这在了解生物途径和识别潜在的药物靶标方面很有用 .
材料科学
在材料科学中,该化合物的稳固化学结构可用于创建具有特定性能的新型材料。 例如,它可以用于合成具有增强耐久性或柔韧性的聚合物,有助于开发用于工业应用的新材料 .
分析化学
在分析化学中,哌啶衍生物,如(4-氨基哌啶-1-基)(环戊基)甲酮盐酸盐,可用作标准品或试剂。 它们定义明确的结构和性质使其适用于校准仪器或作为化学分析的一部分来检测或量化其他物质 .
化学教育
该化合物也可以用于教育目的。 由于它作为哌啶衍生物的代表性结构,它可以在学术环境中用于教授学生有关含氮杂环的合成和性质,这些是有机化学中的基本概念 .
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopentylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9;/h9-10H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTXEESHHJEBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)

![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)

![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)



![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B1522481.png)
